molecular formula C9H7BrF2O3 B8086443 3-Bromo-5-difluoromethoxy-benzoic acid methyl ester

3-Bromo-5-difluoromethoxy-benzoic acid methyl ester

Cat. No.: B8086443
M. Wt: 281.05 g/mol
InChI Key: BOENRHFJJLXSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-difluoromethoxy-benzoic acid methyl ester is a chemical compound characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromobenzoic acid or its derivatives.

  • Reaction Steps: The benzoic acid derivative undergoes a series of reactions, including halogenation and methylation, to introduce the difluoromethoxy group.

  • Conditions: Reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthetic routes are scaled up to industrial levels, ensuring consistent quality and yield.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions, particularly halogenation, are common with this compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

  • Substitution Reagents: Halogenating agents like bromine and fluorine are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive molecules and probes in biological studies. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The presence of the bromine and difluoromethoxy groups influences its reactivity and interaction with biological molecules. The exact mechanism may vary depending on the context of its use, such as in drug design or material science.

Comparison with Similar Compounds

  • 3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester: Similar in structure but with a methyl group instead of a difluoromethoxy group.

  • 3-Bromo-5-methoxy-benzoic acid methyl ester: Similar but lacks the fluorine atoms.

Uniqueness: The presence of the difluoromethoxy group in 3-Bromo-5-difluoromethoxy-benzoic acid methyl ester provides unique chemical properties, such as increased stability and reactivity, compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 3-bromo-5-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-6(10)4-7(3-5)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOENRHFJJLXSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.